2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a chemical compound with the CAS Number: 56682-66-7 . Its molecular weight is 188.19 . The compound is also known as 3-[(1E)-(hydroxyimino)methyl]-1,2-dihydroquinolin-2-one . It is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.19 . It is typically stored at temperatures between 28°C .Scientific Research Applications
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) is used in a variety of scientific research applications. It is used in organic chemistry to synthesize other compounds, such as pharmaceuticals and other organic compounds. In biochemistry, it is used as a reagent in enzyme assays and other biochemical studies. In pharmaceutical research, it is used as a starting material for the synthesis of drugs and other therapeutic agents.
Mechanism of Action
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) acts as a nucleophile, forming a covalent bond with the electrophilic center of the target molecule. This covalent bond allows the target molecule to be modified or broken down, leading to the desired reaction.
Biochemical and Physiological Effects
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glutathione S-transferase. It has also been shown to have an antimicrobial effect against certain bacteria and fungi. In addition, it has been shown to have an anti-inflammatory effect in animal models.
Advantages and Limitations for Lab Experiments
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is also toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for research involving 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%). These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. There is also potential for further exploration of its antimicrobial effects, as well as its potential as an enzyme inhibitor. Additionally, further research could be conducted into its potential as a catalyst for organic reactions.
Synthesis Methods
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (95%) can be synthesized from the reaction of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde and hydroxylamine in the presence of a base. The reaction is conducted in an aqueous solution at room temperature for several hours, resulting in a white crystalline solid that is soluble in organic solvents.
Safety and Hazards
properties
IUPAC Name |
(3E)-3-(nitrosomethylidene)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVAMXPOSMIDM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=O)C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C\N=O)/C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.